molecular formula C20H24N6O3 B1684483 1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea CAS No. 192705-79-6

1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea

Cat. No. B1684483
M. Wt: 396.4 g/mol
InChI Key: NHJSWORVNIOXIT-UHFFFAOYSA-N
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Description

This compound, also known as PD-166866, is a member of the class of pyridopyrimidines . It is a selective ATP competitive inhibitor of the human fibroblast growth factor-1 receptor (FGFR1) tyrosine kinase with an IC50 of 52.4 nM . It has a role as an apoptosis inducer, an antineoplastic agent, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, and an angiogenesis inhibitor .


Molecular Structure Analysis

The molecular structure of this compound includes an amino group at position 2, a 3,5-dimethoxyphenyl group at position 6, and a (tert-butylcarbamoyl)nitrilo group at position 7 of the pyrido[2,3-d]pyrimidine core . The molecular formula is C20H24N6O3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 396.4 g/mol . Other computed properties include a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 7, and a topological polar surface area of 124 Ų .

Scientific Research Applications

Tyrosine Kinase Inhibitors

1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea is part of a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Initial lead compounds in this series were found to be broadly active tyrosine kinase inhibitors, inhibiting various receptors such as PDGFr, FGFr, EGFr, and c-src tyrosine kinases. The compound showed improved potency, solubility, and bioavailability in subsequent studies, demonstrating its potential as a selective FGFr tyrosine kinase inhibitor (Hamby et al., 1997).

Antimicrobial Potency

Another important application is in the realm of antimicrobial research. Novel pyrido[2,3-d]pyrimidines, including variants of the compound , have shown potent antimicrobial effects. They were found to be effective against different gram-positive and gram-negative bacteria, demonstrating high effectuality at low concentrations compared to standard drugs. These compounds are also investigated as selective fatty acid synthesase type II inhibitors, based on docking studies and structure-activity relationships (Sarhan et al., 2021).

Inhibitor of CLK1 and DYRK1A Kinases

The compound has been investigated as a new inhibitor of CLK1 and DYRK1A kinases. Its complete crystal structure was established, providing insights into its potential biological mechanism of action. This suggests its use in targeted therapies against diseases involving these kinases (Guillon et al., 2013).

Anticancer Applications

Pyrido[2,3-d]pyrimidine derivatives have shown significant anticancer activity. For instance, 5-deaza analogs of aminopterin and folic acid, which are related to the compound , have demonstrated notable anticancer activity in vitro and in vivo. This highlights the potential of pyrido[2,3-d]pyrimidine derivatives in cancer treatment (Su et al., 1986).

properties

IUPAC Name

1-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-20(2,3)26-19(27)25-17-15(8-12-10-22-18(21)24-16(12)23-17)11-6-13(28-4)9-14(7-11)29-5/h6-10H,1-5H3,(H4,21,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJSWORVNIOXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416144
Record name 1-(2-Amino-6-(3,5-dimethoxyphenyl)-pyrido(2,3-d)pyrimidin-7-yl)-3-tert-butyl urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea

CAS RN

192705-79-6
Record name PD 166866
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192705796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Amino-6-(3,5-dimethoxyphenyl)-pyrido(2,3-d)pyrimidin-7-yl)-3-tert-butyl urea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD166866
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Record name PD-166866
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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